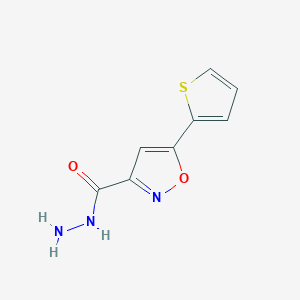

5-(Thiophen-2-yl)isoxazole-3-carbohydrazide

Description

Properties

IUPAC Name |

5-thiophen-2-yl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c9-10-8(12)5-4-6(13-11-5)7-2-1-3-14-7/h1-4H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONIOLDTDNNOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-25-4 | |

| Record name | 5-(2-THIENYL)-3-ISOXAZOLECARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)isoxazole-3-carbohydrazide typically involves the reaction of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-(Thiophen-2-yl)isoxazole-3-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)isoxazole-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Thiophen-2-yl)isoxazole-3-carbohydrazide is investigated for its potential as a pharmacophore in drug design. Its biological activities include:

- Antimicrobial Activity : Studies indicate that compounds containing isoxazole structures exhibit significant antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, which is crucial in treating various inflammatory diseases .

Case Study: Neuropharmacological Evaluation

A study synthesized derivatives of thiophene-incorporated isoxazoles and evaluated their neuropharmacological effects. The results demonstrated promising antidepressant and anxiolytic activities, particularly highlighting a specific derivative showing over 10% improvement in forced swim tests compared to controls .

Materials Science

In materials science, this compound is used to develop novel materials with specific electronic and optical properties. Its ability to form complexes with metal ions has been explored for applications in sensors.

Table: Comparison of Metal Ion Binding Properties

| Metal Ion | Binding Behavior | Application |

|---|---|---|

| Indium | Selective binding with fluorescence change | Environmental monitoring |

| Ferric | Quantitative measurement via fluorescence | Biomedical applications |

Biological Research

The interactions of this compound with biological molecules are under investigation to understand its potential as a biochemical probe. The compound's mechanism of action involves binding to enzymes and receptors, modulating their activity.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)isoxazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Derivatives with Varying Substituents

2.1.1. 5-Methylisoxazole-3-carbohydrazide

- Structural Difference : Methyl group replaces the thiophene ring.

- Reactivity : Used as a precursor for synthesizing triazol-3-thiols via cyclization with arylisothiocyanates .

- Applications : Primarily in heterocyclic chemistry for constructing 1,2,4-triazole derivatives, unlike the thiophene-containing analog, which has broader optoelectronic applications .

2.1.2. 5-(4-Nitrophenyl)isoxazole-3-carbohydrazide

- Structural Difference : Nitrophenyl group replaces thiophene.

- Synthesis: Prepared via hydrazinolysis of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate .

Thiophene-Containing Analogues

2.2.1. 5-(Thiophen-2-yl)-1H-indazoles

- Structural Difference : Indazole replaces isoxazole-carbohydrazide.

- Synthesis : Prepared via Suzuki coupling of 5-bromo-1H-indazole with thiopheneboronic acid .

- Applications : Used in conductive polymers and pharmaceuticals, leveraging thiophene’s electron-rich nature. However, the indazole core lacks the carbohydrazide’s derivatization flexibility .

2.2.2. 2-Cyano-3-(5-(thiophen-2-yl)quinoxalinyl)acrylic Acids

- Structural Difference: Quinoxaline and cyanoacrylic acid units extend conjugation.

- Electronic Properties : Narrow energy gaps (2.09–2.20 eV) and strong visible-light absorption (380–550 nm), outperforming simpler isoxazole-thiophene hybrids in solar cell applications .

- Photovoltaic Performance : Higher open-circuit voltage (Voc = 0.96 eV) and charge injection efficiency (ΔGinject = −0.73 eV) due to enhanced charge separation .

Carboxylic Acid Derivatives

2.3.1. 5-(Thiophen-2-yl)isoxazole-3-carboxylic Acid

- Structural Difference : Carboxylic acid replaces carbohydrazide.

- Applications : Intermediate for esters (e.g., methyl or ethyl carboxylates) used in polymer synthesis. Less reactive in condensation reactions compared to carbohydrazide .

1,3,4-Oxadiazole Derivatives

- Example : 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide derivatives.

- Activity : Halogenated phenyl groups (e.g., 4-chlorophenyl) enhance antibacterial activity (vs. ampicillin), while 2-methoxyphenyl groups improve anti-TB efficacy (vs. isoniazid) .

- Mechanism : Molecular docking studies suggest MurD ligase inhibition, a target less explored in thiophene-containing analogs .

Ethanone-Oxadiazole Hybrids

- Example: 1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl]oxadiazol-3-yl}ethanones.

- Activity : Moderate anticancer activity against HepG2 and MCF7 cell lines, with compound 7d showing efficacy comparable to 5-fluorouracil .

- Limitation : Lower cytotoxicity than carbohydrazide derivatives, possibly due to reduced hydrazide-mediated DNA interaction .

Biological Activity

5-(Thiophen-2-yl)isoxazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and potential applications in environmental monitoring.

Chemical Structure and Synthesis

This compound features a unique isoxazole ring fused with a thiophene moiety, contributing to its distinctive chemical properties. Various synthetic routes have been developed for this compound, often involving the reaction of thiophene derivatives with isoxazole precursors and hydrazine derivatives.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. Compounds containing isoxazole rings are known for their effectiveness against various pathogens. In particular, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

2. Anticancer Properties:

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that it exhibits significant cytotoxicity against gastric (NUGC), colon (DLDI), liver (HEPG2), and breast cancer (MCF) cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than those of established chemotherapeutic agents, indicating its potential as an anticancer drug .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to inhibit tyrosine kinases, which play critical roles in cancer progression and metastasis .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy: A comparative analysis demonstrated that this compound showed higher antibacterial activity against Staphylococcus aureus compared to standard antibiotics, with minimum inhibitory concentrations (MIC) ranging from 1–4 µg/mL .

- Anticancer Activity Assessment: Research involving various cancer cell lines indicated that the compound exhibited IC50 values of approximately 228 nM against the HEPG2 liver cancer cell line, outperforming many conventional treatments .

Table: Summary of Biological Activities

| Biological Activity | Target Organisms/Cell Lines | IC50/MIC Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 1–4 µg/mL | |

| Escherichia coli | 2–8 µg/mL | ||

| Anticancer | HEPG2 | 228 nM | |

| MCF | Not specified |

Applications in Environmental Monitoring

In addition to its biological activities, this compound has been investigated for its ability to bind metal ions such as indium and ferric ions. This property enables its use as a chemosensor for environmental monitoring, allowing for the detection of heavy metals through fluorescence changes upon binding .

Q & A

Q. What are the established synthetic routes for 5-(Thiophen-2-yl)isoxazole-3-carbohydrazide, and how do reaction conditions influence yield and purity?

Answer: The compound is synthesized via multi-step routes involving (1) formation of the isoxazole core through cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) and (2) subsequent hydrazide functionalization. Critical steps include:

- Isoxazole ring synthesis : Cycloaddition under reflux with nitrile oxides and alkynes or alkenes, optimized using catalysts like Cu(I) or Fe(III) for regioselectivity .

- Hydrazide introduction : Reacting the isoxazole-3-carboxylic acid intermediate with hydrazine hydrate in ethanol at 60–80°C, with purity controlled via recrystallization or column chromatography .

Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. For example, polar aprotic solvents (DMF, DMSO) improve cycloaddition efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR : H and C NMR confirm regiochemistry of the isoxazole ring and thiophene substitution. Key signals include the isoxazole C-3 carbonyl (~160–165 ppm in C) and thiophene protons (δ 6.8–7.5 ppm in H) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3200 cm (N-H stretch) validate the hydrazide group .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while ESI-MS confirms molecular ion peaks (e.g., [M+H]) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Answer: Analogous isoxazole-thiophene hybrids exhibit:

- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets, validated in MTT assays (IC values: 1–10 µM) .

- Antimicrobial effects : Disruption of bacterial cell membranes (e.g., against S. aureus and E. coli) with MIC values of 8–32 µg/mL, linked to thiophene hydrophobicity enhancing membrane penetration .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final hydrazidation step?

Answer: Low yields often arise from incomplete activation of the carboxylic acid intermediate. Strategies include:

- Coupling agents : Use of EDC/HOBt or DCC to activate the carbonyl group before hydrazine addition, improving conversion rates by 20–30% .

- Microwave-assisted synthesis : Reducing reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >90% purity .

- In situ monitoring : Employing TLC or inline FT-IR to track intermediate formation and adjust reagent ratios dynamically .

Q. How do structural modifications (e.g., substituent position on thiophene) influence bioactivity, and what computational tools support SAR analysis?

Answer:

- Thiophene substitution : 2-Thiophenyl analogs show higher anticancer activity than 3-substituted derivatives due to enhanced π-stacking with hydrophobic enzyme pockets. MD simulations (e.g., GROMACS) and docking (AutoDock Vina) predict binding affinities .

- Isoxazole functionalization : Adding electron-withdrawing groups (e.g., -NO) at C-5 increases electrophilicity, improving reactivity in nucleophilic assays .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

Answer:

- Standardized assays : Re-evaluate activity under uniform conditions (e.g., cell line origin, serum concentration) to eliminate variability .

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .

- Orthogonal validation : Combine enzymatic assays with transcriptomic profiling (RNA-seq) to confirm target engagement .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to purified kinases, with reported K values of 10–100 nM .

- X-ray crystallography : Resolves 3D binding modes (e.g., PDB ID 4R3P), revealing critical hydrogen bonds between the hydrazide group and kinase hinge regions .

- Fluorescence quenching : Tracks conformational changes in target proteins upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.